N'-(acridin-9(10H)-ylidene)-2,2-dimethylpropanehydrazide
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Overview
Description
N’-(acridin-9(10H)-ylidene)-2,2-dimethylpropanehydrazide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The structure of this compound includes an acridine moiety, which is a planar heterocyclic system, and a hydrazide group, which is known for its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(acridin-9(10H)-ylidene)-2,2-dimethylpropanehydrazide typically involves the reaction of acridin-9(10H)-one with 2,2-dimethylpropanehydrazide under specific conditions. One common method involves the use of a Ce(IV)-catalyzed three-component reaction between chalcones, anilines, and β-ketoesters, followed by a microwave-assisted thermal cyclization . This method generates three C-C and one C-N bond and has the advantage of requiring a single chromatographic separation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(acridin-9(10H)-ylidene)-2,2-dimethylpropanehydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridin-9(10H)-one derivatives, while substitution reactions may produce various substituted hydrazides.
Scientific Research Applications
N’-(acridin-9(10H)-ylidene)-2,2-dimethylpropanehydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Medicine: Explored for its antimicrobial, antiviral, and antimalarial properties.
Mechanism of Action
The mechanism of action of N’-(acridin-9(10H)-ylidene)-2,2-dimethylpropanehydrazide involves its interaction with biological molecules. The planar structure of the acridine moiety allows it to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerase . This leads to the inhibition of DNA replication and transcription, which is crucial for its anticancer activity. Additionally, the hydrazide group can form reactive intermediates that further enhance its biological activity.
Comparison with Similar Compounds
Similar Compounds
Acridin-9(10H)-one: A precursor in the synthesis of N’-(acridin-9(10H)-ylidene)-2,2-dimethylpropanehydrazide, known for its anticancer and antimicrobial properties.
3,6-DPXZ-AD: A thermally activated delayed fluorescence material used in OLEDs.
10-(4-Phenylpiperazine-1-carbonyl)acridin-9(10H)-ones: Compounds with antiproliferative activity and inhibition of tubulin polymerization.
Uniqueness
N’-(acridin-9(10H)-ylidene)-2,2-dimethylpropanehydrazide is unique due to its combination of the acridine moiety and the hydrazide group, which provides a versatile platform for various chemical modifications and biological activities. Its ability to intercalate DNA and inhibit topoisomerase enzymes makes it a promising candidate for anticancer research.
Properties
Molecular Formula |
C18H19N3O |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
N'-acridin-9-yl-2,2-dimethylpropanehydrazide |
InChI |
InChI=1S/C18H19N3O/c1-18(2,3)17(22)21-20-16-12-8-4-6-10-14(12)19-15-11-7-5-9-13(15)16/h4-11H,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
JFYJSNQUQVRSNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
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